5-Bromo-2-(3,4-dimethoxyphenyl)pyridine
Overview
Description
5-Bromo-2-(3,4-dimethoxyphenyl)pyridine is a chemical compound with the molecular formula C13H12BrNO2. It is characterized by a bromine atom attached to the pyridine ring and two methoxy groups on the phenyl ring. This compound is often used in organic synthesis and has various applications in scientific research.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with acetylcholinesterase (ache), a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . This interaction affects normal nerve pulses’ transmission, leading to behavioral changes and body movement impairment .
Mode of Action
It’s worth noting that similar compounds have been shown to inhibit ache activity . This inhibition disrupts the transmission of neural pulses, affecting both mammalian and fish behavior .
Biochemical Pathways
Compounds with similar structures have been shown to affect the cholinergic nervous system by inhibiting ache activity . This inhibition disrupts the transmission of neural pulses, leading to various physiological effects .
Result of Action
Similar compounds have been shown to cause dramatic behavioral changes and body movement impairment due to their inhibition of ache activity .
Action Environment
It’s worth noting that the stability and efficacy of similar compounds can be affected by factors such as temperature , pH, and the presence of other chemical substances.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(3,4-dimethoxyphenyl)pyridine typically involves the bromination of 2-(3,4-dimethoxyphenyl)pyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as benzoyl peroxide. The reaction is usually carried out in an organic solvent like chloroform or carbon tetrachloride at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted with various nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The methoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the pyridine ring.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
- Substituted pyridines
- Aldehydes or carboxylic acids from oxidation
- Reduced pyridine derivatives
Scientific Research Applications
5-Bromo-2-(3,4-dimethoxyphenyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 5-Bromo-2-(3,4-dimethylphenyl)pyridine
- 5-Bromo-2-(3,4-dihydroxyphenyl)pyridine
- 5-Bromo-2-(3,4-dimethoxyphenyl)quinoline
Comparison: 5-Bromo-2-(3,4-dimethoxyphenyl)pyridine is unique due to the presence of both bromine and methoxy groups, which confer specific reactivity and properties. Compared to similar compounds, it may exhibit different biological activities or chemical reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
5-bromo-2-(3,4-dimethoxyphenyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c1-16-12-6-3-9(7-13(12)17-2)11-5-4-10(14)8-15-11/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NANJOPZAMOGDME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC=C(C=C2)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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